molecular formula C10H7NOS B1268355 2-Benzoylthiazole CAS No. 7210-75-5

2-Benzoylthiazole

Cat. No. B1268355
CAS RN: 7210-75-5
M. Wt: 189.24 g/mol
InChI Key: JLTSGRABZPTRMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Benzoylthiazole and its derivatives involves various chemical methods. One approach is the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole and ketone/chalcone, which results in the formation of a variety of fused benzoimidazothiazole derivatives (Mishra et al., 2014). Another method includes the reaction of benzoyl-3-phenylthioureas with bromine and enolizable ketones, producing thiazolidene-2-imine derivatives instead of the previously reported imidazole-2-thione derivatives (Singh et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various spectroscopic methods. For example, the structure of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was analyzed using FT-IR, NMR, UV–Vis spectroscopies, and X-ray diffraction methods. Density functional theory (DFT) calculations were also employed to optimize the molecular geometry, showing good consistency with experimental data (Inkaya, 2018).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that highlight its versatile chemical properties. An innovative approach for the synthesis involves the palladium-catalyzed C-H functionalization/intramolecular C-S bond formation process, enabling the production of 2-substituted benzothiazoles with good functional group tolerance and high yields (Inamoto et al., 2008).

Physical Properties Analysis

The physical properties of this compound derivatives, including thermal stability and behavior against temperature, can be studied through thermogravimetric analysis (TG) and differential thermal analysis (DTA). These analyses help in understanding the thermal decomposition processes and the stability of the compound under various temperature conditions.

Chemical Properties Analysis

The chemical properties of this compound are significant for its applications in synthesis and material science. Its reactivity with different chemical agents, the formation of various derivatives through catalyzed reactions, and its ability to form complex structures with metals indicate its chemical versatility. The synthesis of N‐(benzo[d]thiazol‐2‐ylcarbamothioyl)benzamide and its complexes with metals like Cr(III), Fe(III), and Co(II) showcase the compound's ability to engage in complex formation, offering insights into its potential for creating novel materials with specific properties (Al-Farraj & Fetoh, 2023).

Scientific Research Applications

Antitumor Properties

2-Benzoylthiazole derivatives, particularly 2-(4-aminophenyl)benzothiazoles, have shown significant antitumor properties. These compounds have been found to possess highly selective and potent antitumor activities both in vitro and in vivo. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole and its prodrugs have demonstrated effectiveness against breast and ovarian cancer cell lines and xenograft tumors. The mechanism involves cytochrome P450 1A1 induction, conversion of the drug into an electrophilic reactive intermediate, and formation of DNA adducts resulting in cell death (Bradshaw et al., 2002).

Broad Spectrum of Biological Activities

Benzothiazole derivatives, including those with the 2-arylbenzothiazole moiety, are known for their broad spectrum of biological activities. They exhibit antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, making them potential candidates for the treatment of various diseases and disorders. The simple structure and ease of synthesis of these compounds enhance their attractiveness in drug discovery (Kamal et al., 2015).

Antimicrobial and Anticancer Activities

This compound derivatives have also been explored for their antimicrobial and anticancer activities. For example, benzimidazole-5-(aryldiazenyl)thiazole derivatives have shown notable efficiency in vitro screening for their antioxidant activity and cytotoxicity effect against human liver cancer cell line (HepG2) and human hepatocyte carcinoma cells at relatively high concentrations. These findings indicate the potential of benzothiazole derivatives as clinical drugs in the treatment of microbial infections and tumor inhibition (Khalifa et al., 2018).

Pharmaceutical Applications

The 2-arylbenzothiazole moiety is increasingly important in the development of antitumor agents. The promising biological profile and synthetic accessibility of benzothiazole derivatives make them attractive candidates for new chemotherapeutics. Further research is required to fully characterize their toxicity and safety for clinical usage as anticancer drugs (Ahmed et al., 2012).

Treatment of Trypanosomatidic Infections

Benzothiazoles have been identified as effective inhibitors of pteridine reductase-1 (PTR1), making them suitable for the treatment of trypanosomatidic infections. The development of new benzothiazoles has led to compounds with improved enzymatic activity and antiparasitic activity against Trypanosoma brucei. The ability to potentiate the antiparasitic activity of methotrexate suggests the potential for developing benzothiazoles as anti-trypanosomatidic agents (Linciano et al., 2019).

Mechanism of Action

Target of Action

2-Benzoylthiazole, a derivative of benzothiazole, is a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . It has been found to have numerous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Mode of Action

One study suggests that benzothiazole derivatives may have a membrane perturbing mode of action, and an intracellular mode of action due to binding with dna .

Biochemical Pathways

It is known that benzothiazole derivatives have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

One study mentions that a benzothiazole derivative demonstrated encouraging brain pharmacokinetics characteristics in normal icr mice through in vitro competitive binding assays .

Result of Action

Benzothiazole derivatives have been found to have numerous biological applications, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

It is known that benzothiazole occurs naturally in some foods but is also used as a food additive . This suggests that its action, efficacy, and stability may be influenced by factors such as diet and exposure to other substances.

Safety and Hazards

According to the safety data sheet, 2-Benzoylthiazole has hazards such as acute toxicity (H302), skin irritation (H315), eye irritation (H319), and specific target organ toxicity (H335) .

Future Directions

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

phenyl(1,3-thiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTSGRABZPTRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341091
Record name 2-Benzoylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7210-75-5
Record name 2-Benzoylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzoyl-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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